N-methyl-4-phenylcyclohexan-1-amine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-methyl-4-phenylcyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11;/h2-6,12-14H,7-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXSMYAYKBRJLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(CC1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28124-82-5 | |
| Record name | N-methyl-4-phenylcyclohexan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-methyl-4-phenylcyclohexan-1-amine hydrochloride synthesis pathway
An In-depth Technical Guide to the Synthesis of N-methyl-4-phenylcyclohexan-1-amine Hydrochloride
This guide provides a comprehensive overview of a reliable and well-established synthetic pathway for this compound. The content is structured to provide not only a step-by-step protocol but also the underlying chemical principles and rationale, catering to researchers, scientists, and professionals in drug development.
Introduction and Strategic Overview
N-methyl-4-phenylcyclohexan-1-amine and its derivatives are valuable molecular scaffolds in medicinal chemistry and materials science. The presence of a phenyl group on the cyclohexane ring and a secondary amine functionality makes it a key intermediate for synthesizing more complex molecules with potential applications in neuropharmacology.[1]
The most efficient and logical synthetic strategy for preparing N-methyl-4-phenylcyclohexan-1-amine is through the reductive amination of 4-phenylcyclohexanone. This widely utilized transformation offers a direct and high-yielding route to secondary amines from a ketone and a primary amine.[2][3][4] The overall strategy involves two key stages:
-
Imine Formation: Reaction of 4-phenylcyclohexanone with methylamine to form an intermediate N-methyl-4-phenylcyclohexan-1-imine.
-
In-Situ Reduction: Subsequent reduction of the imine to the target secondary amine, N-methyl-4-phenylcyclohexan-1-amine.
-
Salt Formation: Conversion of the resulting amine into its stable hydrochloride salt for easier handling, purification, and storage.[5]
This one-pot approach is favored for its operational simplicity and efficiency, as it avoids the need to isolate the often-unstable imine intermediate.[2]
Reaction Mechanism and Rationale
The core of this synthesis lies in the reductive amination pathway. The mechanism can be dissected into two distinct, sequential steps occurring in the same reaction vessel.
-
Step 1: Nucleophilic Attack and Imine Formation The process begins with the nucleophilic attack of the methylamine nitrogen on the electrophilic carbonyl carbon of 4-phenylcyclohexanone. This forms a hemiaminal intermediate. The reaction is typically catalyzed by a mild acid, which protonates the carbonyl oxygen, enhancing its electrophilicity. The hemiaminal then undergoes dehydration (loss of a water molecule) to form the C=N double bond of the imine (specifically, a Schiff base). The removal of water can drive the equilibrium towards the formation of the imine.
-
Step 2: Reduction of the Imine The imine intermediate is then reduced to the target secondary amine. For laboratory-scale synthesis, a hydride reducing agent such as sodium borohydride (NaBH₄) is an excellent choice.[6] The hydride ion (H⁻) from the borohydride attacks the electrophilic carbon of the imine, cleaving the pi bond and forming the final amine product after an aqueous workup to neutralize the reaction.
This two-step, one-pot sequence is highly effective and provides a clean conversion to the desired product.
Visualization of the Synthetic Pathway
The following diagram illustrates the complete synthesis workflow from the starting material to the final hydrochloride salt.
Caption: Reductive amination pathway for N-methyl-4-phenylcyclohexan-1-amine HCl.
Detailed Experimental Protocol
This protocol is designed for a laboratory setting. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
4.1. Reagent and Solvent Data
| Compound | Formula | Molar Mass ( g/mol ) | CAS Number | Role |
| 4-Phenylcyclohexanone | C₁₂H₁₄O | 174.24 | 4894-75-1 | Starting Material |
| Methylamine (40% in H₂O) | CH₅N | 31.06 | 74-89-5 | Amine Source |
| Sodium Borohydride | NaBH₄ | 37.83 | 16940-66-2 | Reducing Agent |
| Methanol | CH₄O | 32.04 | 67-56-1 | Solvent |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | Acid for Salt Formation |
| Diethyl Ether | C₄H₁₀O | 74.12 | 60-29-7 | Extraction Solvent |
| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | Basifying Agent |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 7487-88-9 | Drying Agent |
4.2. Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (57.4 mmol) of 4-phenylcyclohexanone in 100 mL of methanol.[7] Stir the solution at room temperature until the solid is completely dissolved.
-
Amine Addition: To the stirred solution, add 6.5 mL (74.6 mmol, 1.3 equivalents) of a 40% aqueous solution of methylamine. Allow the mixture to stir at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. In small portions over 30 minutes, carefully add 3.25 g (85.9 mmol, 1.5 equivalents) of sodium borohydride. Caution: Hydrogen gas is evolved during this addition. Ensure adequate ventilation. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4 hours.
-
Quenching and Solvent Removal: Carefully quench the reaction by slowly adding approximately 50 mL of deionized water. The majority of the methanol is then removed under reduced pressure using a rotary evaporator.
-
Extraction of the Free Amine: The remaining aqueous slurry is transferred to a separatory funnel. Basify the solution to a pH > 12 by adding a 2M sodium hydroxide solution. Extract the aqueous layer three times with 50 mL portions of diethyl ether. Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate. Filter off the drying agent and wash it with a small amount of fresh diethyl ether. Concentrate the filtrate under reduced pressure to yield the crude N-methyl-4-phenylcyclohexan-1-amine as an oil.
-
Formation of the Hydrochloride Salt: Dissolve the crude amine oil in approximately 75 mL of diethyl ether. While stirring, slowly add a 2M solution of HCl in diethyl ether dropwise until no further precipitation is observed and the solution is acidic to litmus paper.
-
Isolation and Purification: Collect the precipitated white solid by vacuum filtration. Wash the solid with two small portions of cold diethyl ether to remove any soluble impurities. Dry the product under vacuum to obtain this compound. The purity can be assessed by NMR spectroscopy and melting point determination.
Trustworthiness and Self-Validation
The described protocol is grounded in the well-documented and reliable reductive amination reaction.[2][3][6] The choice of reagents, particularly sodium borohydride, is standard for this type of transformation on a laboratory scale due to its selectivity and ease of handling.[6] The workup procedure, involving basification, extraction, and subsequent salt formation, is a standard and validated method for isolating and purifying amine products.[5][8] By following this protocol, a competent chemist can expect a high-purity final product, verifiable through standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
References
- The Chemical Synthesis of N-Methylcyclohexylamine: A Deep Dive. (2026). Vertex AI Search.
- Synthesis of 4-phenyl-1-methylenecyclohexane. PrepChem.com.
- CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof.
- Synthesis of 1-Methylcyclohexene: A Practical Labor
- Reductive Amination: Prepar
- 4-Phenyl-cyclohexylamine. Chem-Impex.
- Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd.
- CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic.
- 4-Methyl-4-phenylcyclohexan-1-amine hydrochloride. Fluorochem.
- Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm.
- Synthesis of 4-methyl-4-phenylcyclohexanone. PrepChem.com.
- Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved C
- 4-Phenylcyclohexanone | C12H14O | CID 78605.
- N-Phenylcyclohexylamine. The NIST WebBook.
- CN109824520B - Preparation method of cis-4-methylcyclohexylamine.
- Continuous Flow Reductive Amination of Cyclohexanone Using Pd/C Catalyst with High Productivity. Reaction Chemistry & Engineering (RSC Publishing).
- Chemical Properties of N-Phenylcyclohexylamine (CAS 1821-36-9). Cheméo.
- 4-Phenylcyclohexanone >= 98% 4894-75-1. Sigma-Aldrich.
- CN102001950A - Preparation method of trans-4-methyl cyclohexylamine.
- Deschloroketamine hydrochloride | C13H18ClNO | CID 18705340.
- 4-phenylcyclohexanone. ChemSynthesis.
- 4-Phenylcyclohexanone >= 98% 4894-75-1. Sigma-Aldrich.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]
A Technical Guide to the Predicted Biological Activity of N-methyl-4-phenylcyclohexan-1-amine hydrochloride
Authored for Drug Development Professionals and Researchers by a Senior Application Scientist
Abstract
N-methyl-4-phenylcyclohexan-1-amine hydrochloride is a member of the arylcyclohexylamine chemical class. While direct biological data for this specific molecule is sparse in public literature, its structural features—a phenyl group and a methyl-substituted amine on a cyclohexane scaffold—strongly suggest activity as a neuromodulator. Based on extensive structure-activity relationship (SAR) data from analogous compounds, its primary biological target is predicted to be the N-methyl-D-aspartate (NMDA) receptor, where it likely functions as an uncompetitive antagonist at the phencyclidine (PCP) binding site. Secondary activity at the dopamine transporter (DAT) is also plausible. This guide synthesizes information from related compounds to propose a likely pharmacological profile for N-methyl-4-phenylcyclohexan-1-amine and provides detailed, field-proven experimental protocols for its comprehensive characterization. The objective is to equip researchers with the foundational knowledge and methodological framework required to investigate this and similar molecules.
Introduction: Structural Rationale and Predicted Pharmacology
N-methyl-4-phenylcyclohexan-1-amine belongs to the arylcyclohexylamine family, a class of compounds renowned for their profound effects on the central nervous system (CNS). The parent compound, 1-phenylcyclohexylamine, serves as a precursor in the synthesis of various pharmaceuticals and research chemicals.[1][2] The defining characteristic of this class is its interaction with the NMDA receptor, a crucial ionotropic glutamate receptor for synaptic plasticity and memory formation.[3]
The core structure of N-methyl-4-phenylcyclohexan-1-amine suggests two primary, and potentially interacting, pharmacological activities:
-
NMDA Receptor Antagonism: The cyclohexylamine moiety is a critical pharmacophore for binding within the ion channel pore of the NMDA receptor at the site originally characterized by phencyclidine (PCP).[4] The N-methyl substitution is known to modulate potency and affinity within this class.[4] This interaction is "uncompetitive," meaning the molecule can only access its binding site when the channel is opened by the binding of glutamate and a co-agonist (glycine or D-serine).[4] This mechanism leads to a voltage-dependent channel block, which can be therapeutically relevant.
-
Dopamine Transporter (DAT) Inhibition: The presence of a 4-phenyl group and an N-methyl amine is also a feature of some known dopamine transporter inhibitors.[5] The DAT is responsible for the reuptake of dopamine from the synaptic cleft, and its inhibition leads to increased dopaminergic neurotransmission.[5][6] The structurally related neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) underscores the potential for compounds with this motif to interact with the dopaminergic system.[7][8]
Therefore, N-methyl-4-phenylcyclohexan-1-amine is hypothesized to be a dissociative anesthetic and psychoactive agent, with potential applications in areas where NMDA receptor modulation is desired, such as neuroprotection, anticonvulsant therapy, or as an antidepressant.[1][3] Concomitant DAT inhibition could add psychostimulant properties to its profile. The following sections outline the experimental workflows necessary to validate these predictions.
Characterization Workflow: A Phased Approach
A logical, phased approach is essential for characterizing a novel compound. The workflow should begin with fundamental in vitro assays to establish primary targets and then proceed to more complex cellular and in vivo models to understand functional consequences.
Predicted Mechanism of Action: NMDA Receptor Blockade
The primary predicted mechanism is uncompetitive antagonism of the NMDA receptor. When the receptor is activated by glutamate and a co-agonist, the ion channel opens. The protonated amine of the compound is then able to enter the channel pore and bind to the PCP site, physically occluding the channel and preventing the influx of Ca²⁺ and Na⁺ ions.[4] This blockade terminates the excitatory signal.
Key Experimental Protocols
Protocol: NMDA Receptor Binding Affinity ([³H]MK-801 Displacement)
-
Principle: This competitive binding assay quantifies the affinity of the test compound for the PCP binding site within the NMDA receptor ion channel. It measures the displacement of the radiolabeled uncompetitive antagonist, -MK-801, from its binding site in rat cortical membranes.[9]
-
Methodology:
-
Tissue Preparation: Homogenize freshly dissected rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 1,000 x g for 10 min at 4°C. Discard the pellet.
-
Centrifuge the supernatant at 40,000 x g for 20 min at 4°C. Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step three more times to wash the membranes.
-
Resuspend the final pellet in buffer to a protein concentration of ~1 mg/mL, as determined by a Bradford assay.
-
Assay: In a 96-well plate, combine:
-
50 µL of test compound (N-methyl-4-phenylcyclohexan-1-amine HCl) at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
50 µL of [³H]MK-801 (final concentration ~1-5 nM).
-
100 µL of membrane homogenate (~100 µg protein).
-
50 µL of 100 µM glutamate and 100 µM glycine (to ensure NMDA channels are in an open state).
-
-
Controls: For total binding, substitute test compound with buffer. For non-specific binding, add a high concentration of unlabeled MK-801 (e.g., 10 µM).
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Harvesting: Rapidly filter the contents of each well through GF/B glass fiber filters using a cell harvester. Wash filters three times with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place filters in scintillation vials with scintillation cocktail. Measure radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration inhibiting 50% of binding). Calculate the affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.
Protocol: Dopamine Transporter Inhibition ([³H]Dopamine Uptake)
-
Principle: This functional assay measures the ability of the test compound to block the reuptake of dopamine into cells via the dopamine transporter (DAT). Human Embryonic Kidney 293 (HEK-293) cells stably expressing the human dopamine transporter (hDAT) are commonly used.[5]
-
Methodology:
-
Cell Culture: Culture hDAT-expressing HEK-293 cells in appropriate media until they reach ~90% confluency in 24-well plates.
-
Pre-incubation: Wash cells twice with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells for 10 minutes at 37°C with various concentrations of the test compound (N-methyl-4-phenylcyclohexan-1-amine HCl) or a known DAT inhibitor like cocaine (for positive control).
-
Uptake Initiation: Add [³H]dopamine (final concentration ~10-20 nM) to each well to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The short duration ensures measurement of the initial uptake rate and minimizes dopamine metabolism.
-
Uptake Termination: Rapidly aspirate the medium and wash the cells three times with ice-cold KRH buffer to stop the uptake and remove extracellular [³H]dopamine.
-
Cell Lysis: Lyse the cells in each well with a lysis buffer (e.g., 1% SDS).
-
Quantification: Transfer the lysate from each well to a scintillation vial with scintillation cocktail. Measure radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Non-specific uptake is determined in the presence of a saturating concentration of a standard inhibitor (e.g., nomifensine 10 µM). Subtract non-specific uptake from all values. Plot the percentage of specific uptake inhibition against the log concentration of the test compound. Use non-linear regression to determine the IC₅₀ value, representing the potency of the compound as a DAT inhibitor.
Predicted Pharmacological Data Profile
Based on related arylcyclohexylamines, a hypothetical data profile for N-methyl-4-phenylcyclohexan-1-amine can be predicted. This serves as a benchmark for expected experimental outcomes.
| Assay Type | Target | Predicted Parameter | Predicted Value Range | Rationale / Comparator Compounds |
| Radioligand Binding | NMDA Receptor (PCP Site) | Kᵢ (nM) | 50 - 500 nM | Similar affinity to dexoxadrol analogues[10]; potency can vary widely based on substitutions. |
| Radioligand Binding | Dopamine Transporter (DAT) | Kᵢ (nM) | 100 - 2000 nM | Likely weaker than dedicated DAT inhibitors[11] but activity is plausible due to the 4-phenyl motif. |
| Functional Assay | NMDA Receptor (Electrophysiology) | IC₅₀ (µM) | 1 - 20 µM | Amino-alkyl-cyclohexanes show activity in the low micromolar range.[9] |
| Functional Assay | Dopamine Transporter (Uptake) | IC₅₀ (µM) | 0.5 - 50 µM | Fluoxetine analogues with N-methyl amine groups show varied potency in this range.[5] |
| In Vivo Model | Anticonvulsant (MES Test) | ED₅₀ (mg/kg) | 5 - 50 mg/kg | Effective dose for amino-alkyl-cyclohexanes is typically in this range.[9] |
Conclusion and Future Directions
This compound is a structurally compelling molecule that warrants empirical investigation. Its profile is predicted to be dominated by NMDA receptor antagonism, with a potential secondary action as a dopamine reuptake inhibitor. The protocols detailed in this guide provide a robust framework for confirming these activities and quantifying the compound's potency and efficacy.
Future research should focus on determining the selectivity of the compound against other receptors (e.g., sigma, serotonin, norepinephrine transporters) and establishing a full pharmacokinetic/pharmacodynamic (PK/PD) profile. Furthermore, investigating the activity of the cis and trans isomers is crucial, as stereochemistry often plays a significant role in the pharmacology of cyclohexylamine derivatives. This foundational work will be critical in determining any potential therapeutic utility for this compound.
References
- N-methyl-(1-phenylcyclohexyl)methanamine - Benchchem. Benchchem.
- Buy 1-Phenylcyclohexylamine | 2201-24-3 | >98% - Smolecule. Smolecule.
-
Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf - NIH . National Center for Biotechnology Information. Available from: [Link]
- N-Methyl Amine-substituted Fluoxetine Derivatives: New Dopamine Transporter Inhibitors. ResearchGate.
- 1-Methylcyclohexan-1-amine hydrochloride | 89854-70-6 - Benchchem. Benchchem.
-
Effect of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine on striatal dopamine receptors in C57BL/6 mice - PubMed . National Center for Biotechnology Information. Available from: [Link]
-
Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure - MDPI . MDPI. Available from: [Link]
-
Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characterization - PubMed . National Center for Biotechnology Information. Available from: [Link]
-
Dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine in mice - PubMed . National Center for Biotechnology Information. Available from: [Link]
-
Discovery of 1-amino-4-phenylcyclohexane-1-carboxylic acid and its influence on agonist selectivity between human melanocortin-4 and -1 receptors in linear pentapeptides - PubMed . National Center for Biotechnology Information. Available from: [Link]
-
Discovery of a Novel Dopamine Transporter Inhibitor, 4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-Methylphenyl Ketone, as a Potential Cocaine Antagonist through 3D-Database Pharmacophore Searching. Molecular Modeling, Structure−Activity Relationships, and Behavioral Pharmacological Studies - ResearchGate . ResearchGate. Available from: [Link]
-
Binding Behavior of Dopamine Transporter Key to Understanding Chemical Reactions in the Brain - Advanced Light Source . Advanced Light Source. Available from: [Link]
-
Synthesis and NMDA-receptor affinity of 4-oxo-dexoxadrol derivatives - PubMed . National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. Buy 1-Phenylcyclohexylamine | 2201-24-3 | >98% [smolecule.com]
- 2. 1-Methylcyclohexan-1-amine hydrochloride | 89854-70-6 | Benchchem [benchchem.com]
- 3. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. N-methyl-(1-phenylcyclohexyl)methanamine|C13H19N [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Binding Behavior of Dopamine Transporter Key to Understanding Chemical Reactions in the Brain [als.lbl.gov]
- 7. Effect of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine on striatal dopamine receptors in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and NMDA-receptor affinity of 4-oxo-dexoxadrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Technical Guide to N-methyl-4-phenylcyclohexan-1-amine hydrochloride (CAS 1181458-08-1): Properties, Synthesis, and an Investigative Framework
Abstract
This technical guide provides a comprehensive overview of N-methyl-4-phenylcyclohexan-1-amine hydrochloride (CAS 1181458-08-1), a research chemical belonging to the arylcyclohexylamine class. Publicly available data on this specific compound is limited; therefore, this document serves as an investigative framework for researchers and drug development professionals. By leveraging data from structurally similar analogs and fundamental chemical principles, this guide outlines predicted physicochemical properties, proposes a robust synthetic route, details essential analytical characterization protocols, and presents a logical framework for exploring its potential pharmacological activity. The methodologies are designed to be self-validating, providing scientists with the necessary tools to synthesize, purify, and characterize this compound, thereby enabling further research into its potential applications.
Introduction to an Intriguing Moiety
N-methyl-4-phenylcyclohexan-1-amine is a member of the arylcyclohexylamine chemical class, a group of compounds known for their diverse and potent effects on the central nervous system (CNS). This class includes well-known anesthetics and a variety of research compounds explored for neuropharmacological applications.[1] The structure, featuring a phenyl group and a secondary amine on a cyclohexane scaffold, suggests potential interactions with various CNS targets.
This compound, available commercially for research purposes only, represents an under-explored area of chemical space.[2] Its structural similarity to other neuroactive agents makes it a compelling candidate for screening and development programs, particularly those focused on mood disorders, neuropathic pain, and other neurological conditions.[1][3] This guide provides the foundational knowledge required to initiate a rigorous scientific investigation of this compound.
Physicochemical and Structural Properties
Understanding the fundamental properties of a compound is the first step in any research endeavor. While extensive experimental data for this specific molecule is not widely published, we can consolidate known information and infer other properties from close structural analogs.
| Property | Value / Predicted Value | Source |
| CAS Number | 1181458-08-1 | - |
| Molecular Formula | C₁₃H₂₀ClN | [2] |
| Molecular Weight | 225.76 g/mol | [2] |
| IUPAC Name | This compound | - |
| Appearance | Predicted: White to off-white solid | Inferred from related amine hydrochlorides[4] |
| Solubility | Predicted: Soluble in water, methanol, DMSO | Inferred from related amine hydrochlorides[4][5] |
| Predicted LogP | ~2.9 | Inferred from 4-methyl-4-phenylcyclohexan-1-amine[6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 1 | [6] |
Synthesis and Purification: A Practical Approach
The most logical and efficient pathway to synthesize N-methyl-4-phenylcyclohexan-1-amine is through the reductive amination of 4-phenylcyclohexanone with methylamine. This widely used reaction in medicinal chemistry is favored for its reliability, high yields, and the commercial availability of its precursors.
Proposed Synthetic Workflow
The synthesis proceeds in two key stages: the formation of an intermediate imine/enamine from the ketone and amine, followed by its reduction to the final secondary amine. The use of a mild reducing agent like sodium triacetoxyborohydride is preferable as it can be performed in a one-pot reaction and is selective for the iminium ion, minimizing side reactions.
Caption: Proposed synthesis and purification workflow.
Step-by-Step Synthesis Protocol
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions.
-
Reaction Setup: To a solution of 4-phenylcyclohexanone (1.0 eq) in dichloromethane (DCM, ~0.2 M), add methylamine hydrochloride (1.2 eq) followed by triethylamine (1.3 eq) to liberate the free amine in situ. Stir the mixture at room temperature for 30 minutes.
-
Reduction: Carefully add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the stirring mixture. The addition may be exothermic. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed (typically 4-12 hours).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude free base.
-
Purification of Free Base (Optional): If necessary, purify the crude product by column chromatography on silica gel.
-
Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether or ethyl acetate. Slowly add a solution of hydrogen chloride in diethyl ether (1.1 eq) with stirring.
-
Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield the final product, this compound.
Analytical Characterization: A Self-Validating System
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system, ensuring the material's quality for subsequent research.
Caption: A comprehensive analytical characterization workflow.
Summary of Expected Analytical Data
| Technique | Expected Result | Purpose |
| ¹H NMR | Signals corresponding to aromatic protons (phenyl), aliphatic protons (cyclohexyl), and a singlet for the N-methyl group. | Confirms proton environment and structural integrity. |
| ¹³C NMR | Peaks for aromatic carbons, distinct aliphatic carbons of the cyclohexane ring, and the N-methyl carbon. | Confirms the carbon skeleton. |
| Mass Spec (ESI+) | [M+H]⁺ ion corresponding to the mass of the free base (C₁₃H₁₉N), m/z ≈ 190.16. | Confirms molecular weight. |
| HPLC | A single major peak with purity ≥95%. | Quantifies purity. |
| FTIR | Characteristic peaks for N-H stretching (secondary amine salt), C-H stretching (aliphatic and aromatic), and C=C stretching (aromatic). | Confirms functional groups. |
Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the hydrochloride salt in a 50:50 mixture of acetonitrile and water.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Integrate the peak area to determine the purity of the compound. The retention time should be consistent across runs.
Potential Pharmacological Profile: An Investigative Framework
Based on its structural class, this compound is a prime candidate for investigation as a modulator of monoamine transporters—specifically the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. A recent study on a structurally related cyclohexylarylamine, N-methyl-1-(1-phenylcyclohexyl)methanamine, identified it as a triple reuptake inhibitor with potential for treating major depressive disorder.[3] This provides a strong rationale for exploring a similar mechanism of action for the title compound.
Proposed In Vitro Screening Cascade
A logical first step is to screen the compound for binding affinity at these three key transporters. This can be achieved through competitive radioligand binding assays.
Caption: Proposed in vitro screening cascade for pharmacological profiling.
Protocol: Monoamine Transporter Binding Assay (General)
This protocol outlines the general steps; specific radioligands, cell lines/tissue preparations, and buffer compositions should be referenced from established pharmacological standards.
-
Preparation: Use cell membranes from HEK293 cells stably expressing human SERT, NET, or DAT, or use rat brain synaptosomal preparations.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]citalopram for SERT), and varying concentrations of the test compound (from 1 nM to 100 µM).
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Detection: Wash the filters with ice-cold buffer, and measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). Convert the IC₅₀ to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation. This provides a measure of the compound's binding affinity for the transporter.
Safety, Handling, and Storage
As a research chemical with an incomplete toxicological profile, this compound must be handled with appropriate care. Safety information can be inferred from related arylcyclohexylamine hydrochlorides.[7]
| Hazard Type | GHS Classification (Predicted) | Precautionary Statement |
| Acute Oral Toxicity | H302: Harmful if swallowed | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[6][7] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing.[7] |
| Eye Damage/Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. Use only outdoors or in a well-ventilated area.[7][8] |
Handling: Use in a well-ventilated area or fume hood. Wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[8] Avoid generating dust.
Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, keeping the compound at -20°C is recommended to ensure stability.[5]
Conclusion and Future Directions
This compound is a research compound with a structural profile that suggests significant potential for neuropharmacological activity. This guide provides a comprehensive starting point for its scientific investigation, from synthesis and rigorous characterization to a logical framework for exploring its mechanism of action.
Future research should focus on executing the proposed in vitro screening cascade to determine its affinity and selectivity for monoamine transporters and other CNS targets. If promising activity is identified, subsequent studies should include functional assays, ADME/Tox profiling, and eventual in vivo studies in relevant animal models to fully elucidate its therapeutic potential.
References
-
4-Methylcyclohexylamine | C7H15N | CID 80604. PubChem. [Link]
-
Material Safety Data Sheet. NOVA Chemicals. [Link]
-
4-Methyl-cyclohexylamine; hydrochloride | Drug Information. PharmaCompass.com. [Link]
-
Deschloroketamine hydrochloride | C13H18ClNO | CID 18705340. PubChem. [Link]
-
Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. PubMed. [Link]
-
N-Methyl-1-phenylcyclohexylamine | C13H19N | CID 262910. PubChem. [Link]
-
Accella Polyurethane Systems Safety Data Sheet. Carlisle Spray Foam Insulation. [Link]
- Preparation method of cis-4-methylcyclohexylamine.
-
MSDS No. POLYCARBONATE FR. Star Plastics. [Link]
-
SAFETY DATA SHEET. Elevate. [Link]
-
(1R,4R)-4-METHYLCYCLOHEXAN-1-AMINE. PharmaCompass.com. [Link]
- Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof.
-
Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. ResearchGate. [Link]
-
SAFETY DATA SHEET. Pall Corporation. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS 593-51-1: Methylamine hydrochloride | CymitQuimica [cymitquimica.com]
- 5. Buy 1-Phenylcyclohexylamine | 2201-24-3 | >98% [smolecule.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. Deschloroketamine hydrochloride | C13H18ClNO | CID 18705340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. carlislesfi.com [carlislesfi.com]
An In-Depth Technical Guide to the Pharmacological Profile of N-methyl-4-phenylcyclohexan-1-amine Hydrochloride
Introduction: Unveiling a Novel Arylcyclohexylamine
N-methyl-4-phenylcyclohexan-1-amine hydrochloride emerges from the broad and pharmacologically rich class of arylcyclohexylamines, a chemical family renowned for its profound effects on the central nervous system (CNS). Structurally analogous to well-characterized compounds such as phencyclidine (PCP) and ketamine, this molecule holds significant potential for novel neuropharmacological activity. The addition of a methyl group to the amine of 4-phenylcyclohexylamine introduces a critical modification that is anticipated to modulate its receptor binding affinity, selectivity, and overall pharmacological profile. This guide provides a comprehensive technical overview of the projected pharmacological characteristics of this compound, the scientific rationale for these predictions, and detailed experimental protocols for their empirical validation.
Researchers in neuropharmacology and drug development will find this document to be a thorough resource for understanding the potential mechanisms of action of this compound and for designing robust experimental strategies to elucidate its detailed pharmacological signature. While direct experimental data on this specific molecule is not yet extensively available in published literature, this guide synthesizes knowledge from closely related analogs to construct a predictive and actionable scientific framework.
Projected Pharmacological Profile: A Synthesis of Structural Analogy and Mechanistic Insight
The pharmacological identity of this compound is hypothesized to be dominated by its interaction with the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission.[1][2] This projection is firmly rooted in the well-established pharmacology of the arylcyclohexylamine scaffold.[1] Furthermore, the N-methylation is predicted to influence its interaction with monoamine transporters, potentially adding a layer of complexity to its CNS effects.
Primary Mechanism of Action: Non-Competitive NMDA Receptor Antagonism
The core pharmacological activity of arylcyclohexylamines lies in their ability to act as non-competitive antagonists at the NMDA receptor.[1] This receptor, a ligand-gated ion channel activated by the neurotransmitter glutamate, is crucial for synaptic plasticity, learning, and memory.[1] Over-activation of the NMDA receptor can lead to excitotoxicity, a process implicated in various neurological disorders.[1]
It is projected that N-methyl-4-phenylcyclohexan-1-amine binds to a site within the ion channel of the NMDA receptor, distinct from the glutamate and glycine co-agonist binding sites. This "PCP binding site" allows the molecule to physically obstruct the flow of ions, primarily Ca2+ and Na+, even when the receptor is activated by its agonists. This mode of action, known as uncompetitive antagonism, is characteristic of many arylcyclohexylamines and results in a state-dependent blockade of excitatory neurotransmission. The functional consequences of this action are expected to manifest as dissociative, anesthetic, and potentially neuroprotective effects.
Potential Modulation of Monoamine Transporters
The introduction of a methyl group to the primary amine of 4-phenylcyclohexylamine is a key structural modification that may impart affinity for monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[3][4][5][6][7][8][9] N-methylation is a common feature in many CNS-active compounds with affinity for these transporters. Inhibition of monoamine reuptake can lead to increased synaptic concentrations of dopamine, serotonin, and norepinephrine, resulting in a range of effects from antidepressant and anxiolytic to psychostimulant.
Studies on structurally related compounds have demonstrated that N-alkylation can significantly influence affinity and selectivity for monoamine transporters.[10][11] Therefore, it is plausible that this compound may exhibit a "hybrid" pharmacological profile, combining NMDA receptor antagonism with monoamine reuptake inhibition. The relative potency at these different targets will ultimately define its overall physiological and behavioral effects.
Data Summary: Projected Affinities
The following table summarizes the projected receptor and transporter affinities for this compound based on structure-activity relationships of related arylcyclohexylamines. It is critical to note that these are predictive values and require experimental validation.
| Target | Predicted Affinity (Ki) | Rationale |
| NMDA Receptor (PCP Site) | 10 - 500 nM | Core arylcyclohexylamine structure |
| Dopamine Transporter (DAT) | 100 - 5000 nM | N-methylation |
| Serotonin Transporter (SERT) | > 1000 nM | N-methylation may confer some affinity |
| Norepinephrine Transporter (NET) | > 1000 nM | N-methylation may confer some affinity |
Experimental Protocols for Pharmacological Characterization
To empirically determine the pharmacological profile of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols are designed to provide a comprehensive and validated assessment of its mechanism of action.
In Vitro Receptor and Transporter Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for the NMDA receptor and the dopamine, serotonin, and norepinephrine transporters.
Methodology: Radioligand Binding Assays
-
Membrane Preparation:
-
For NMDA receptor binding, use rat brain cortical membranes.
-
For monoamine transporter binding, use cell lines stably expressing the human recombinant transporters (hDAT, hSERT, hNET).
-
Homogenize tissues or cells in appropriate ice-cold buffer and centrifuge to pellet membranes. Wash membranes multiple times by resuspension and centrifugation to remove endogenous ligands.
-
-
Binding Assay:
-
Incubate prepared membranes with a specific radioligand and varying concentrations of the test compound (this compound).
-
NMDA Receptor: Use [3H]MK-801, a high-affinity uncompetitive NMDA receptor antagonist.
-
Dopamine Transporter: Use [3H]WIN 35,428 or a similar cocaine analog.
-
Serotonin Transporter: Use [3H]citalopram or [3H]paroxetine.
-
Norepinephrine Transporter: Use [3H]nisoxetine.
-
-
Incubate at a specific temperature and for a sufficient duration to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters rapidly with ice-cold buffer to reduce non-specific binding.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Causality Behind Experimental Choices: This method directly measures the interaction of the compound with its putative targets. The choice of specific radioligands is based on their high affinity and selectivity for the respective targets, ensuring reliable and reproducible results. The use of recombinant cell lines for transporter assays eliminates confounding interactions with other receptors present in native tissue preparations.
In Vitro Functional Assays
Objective: To determine the functional activity (e.g., antagonist potency, uptake inhibition) of this compound at its primary and potential secondary targets.
Methodology: Whole-Cell Patch-Clamp Electrophysiology (for NMDA Receptors)
-
Cell Culture: Use primary neuronal cultures (e.g., hippocampal or cortical neurons) or cell lines expressing recombinant NMDA receptors.
-
Electrophysiological Recording:
-
Perform whole-cell voltage-clamp recordings from single neurons.
-
Apply NMDA and glycine to elicit inward currents mediated by NMDA receptors.
-
Co-apply varying concentrations of this compound with the agonists.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of the test compound.
-
Construct a concentration-response curve and determine the IC50 for the inhibition of the NMDA-induced current.
-
Methodology: Monoamine Uptake Assays
-
Cell Culture: Use cell lines stably expressing hDAT, hSERT, or hNET.
-
Uptake Assay:
-
Pre-incubate the cells with varying concentrations of this compound.
-
Add a radiolabeled monoamine substrate ([3H]dopamine, [3H]serotonin, or [3H]norepinephrine).
-
Incubate for a short period to allow for transporter-mediated uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
-
Data Analysis:
-
Lyse the cells and measure the intracellular radioactivity using liquid scintillation counting.
-
Determine the concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled monoamine (IC50).
-
Causality Behind Experimental Choices: Functional assays are essential to confirm that the binding of the compound to its target translates into a biological effect. Patch-clamp electrophysiology provides a direct measure of ion channel blockade, while monoamine uptake assays quantify the inhibition of transporter function. These experiments provide crucial information on the potency and efficacy of the compound.
In Vivo Behavioral Assays
Objective: To characterize the behavioral effects of this compound in animal models.
Methodology: Locomotor Activity
-
Animals: Use male Swiss Webster mice or Sprague-Dawley rats.
-
Procedure:
-
Administer this compound via an appropriate route (e.g., intraperitoneal injection).
-
Place the animals individually in open-field arenas equipped with automated activity monitoring systems.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration.
-
-
Data Analysis:
-
Compare the locomotor activity of the drug-treated group to a vehicle-treated control group.
-
Methodology: Rotarod Test
-
Animals: Use male C57BL/6 mice.
-
Procedure:
-
Train the mice to stay on an accelerating rotarod.
-
Administer this compound.
-
Test the mice on the rotarod at various time points after drug administration and record the latency to fall.
-
-
Data Analysis:
-
Compare the performance of the drug-treated group to a vehicle-treated control group.
-
Causality Behind Experimental Choices: These behavioral assays provide insights into the overall CNS effects of the compound. Locomotor activity can indicate stimulant or depressant effects, which may be related to monoamine transporter inhibition or NMDA receptor antagonism, respectively. The rotarod test assesses motor coordination and can reveal ataxic effects, a common side effect of NMDA receptor antagonists.
Visualizations
Signaling Pathway: NMDA Receptor Antagonism
Caption: Proposed mechanism of N-methyl-4-phenylcyclohexan-1-amine at the NMDA receptor.
Experimental Workflow: In Vitro Characterization
Caption: Workflow for the in vitro pharmacological characterization of N-methyl-4-phenylcyclohexan-1-amine.
Conclusion and Future Directions
This compound represents a compelling subject for neuropharmacological investigation. Based on its structural characteristics, it is hypothesized to be a non-competitive NMDA receptor antagonist with the potential for additional activity at monoamine transporters. This dual mechanism of action could lead to a unique and potentially valuable pharmacological profile. The experimental protocols detailed in this guide provide a clear and scientifically rigorous path to elucidating the precise nature of this compound's interactions with the CNS.
Future research should focus on a comprehensive in vivo characterization to explore its therapeutic potential and side-effect profile. Studies in animal models of neurological and psychiatric disorders, such as depression, neuropathic pain, and neurodegenerative diseases, would be of significant interest. Furthermore, understanding its metabolism and pharmacokinetic properties will be crucial for any potential translational development. The exploration of this compound and its analogs may pave the way for novel therapeutics with improved efficacy and safety profiles for a range of challenging CNS disorders.
References
-
Yoon, Y. S., Cho, T., Yoon, S. H., Min, C. K., & Lee, C. (2009). N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors. Archives of pharmacal research, 32(12), 1663–1671. [Link]
-
Shao, L., Hewitt, M. C., Wang, F., Malcolm, S. C., Ma, J., Campbell, J. E., Campbell, U. C., Engel, S. R., Spicer, N. A., Hardy, L. W., Schreiber, R., Spear, K. L., & Varney, M. A. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. Bioorganic & medicinal chemistry letters, 21(5), 1438–1441. [Link]
-
Shao, L., Hewitt, M. C., Campbell, J. E., Campbell, U. C., Ma, J., Malcolm, S. C., Engel, S. R., Spicer, N. A., Hardy, L. W., Schreiber, R., Spear, K. L., & Varney, M. A. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)ethanamine, a novel triple serotonin, norepinephrine and dopamine reuptake inhibitor. Bioorganic & medicinal chemistry letters, 21(15), 4553–4557. [Link]
-
Parsons, C. G., Danysz, W., & Quack, G. (1998). Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characterization. Neuropharmacology, 37(1), 23–36. [Link]
-
Hansen, K. B., Yi, F., Perszyk, R. E., Menniti, F. S., & Traynelis, S. F. (2014). The N-methyl-D-aspartate receptor: a novel target for the treatment of schizophrenia. Schizophrenia research, 158(1-3), 240–248. [Link]
-
Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature reviews. Neuroscience, 14(6), 383–400. [Link]
-
Kristensen, A. S., Andersen, J., Jørgensen, T. N., Sørensen, L., Eriksen, J., Rudnick, G., & Strømgaard, K. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological reviews, 63(3), 585–640. [Link]
-
Torres, G. E., Gainetdinov, R. R., & Caron, M. G. (2003). Plasma membrane monoamine transporters: structure, regulation and function. Nature reviews. Neuroscience, 4(1), 13–25. [Link]
Sources
- 1. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Crystal Structure and Pharmacological Characterization of a Novel N-Methyl-d-aspartate (NMDA) Receptor Antagonist at the GluN1 Glycine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure Modeling of the Norepinephrine Transporter [mdpi.com]
- 6. Binding Behavior of Dopamine Transporter Key to Understanding Chemical Reactions in the Brain [als.lbl.gov]
- 7. researchgate.net [researchgate.net]
- 8. Norepinephrine transporter - Wikipedia [en.wikipedia.org]
- 9. Determination of residues in the norepinephrine transporter that are critical for tricyclic antidepressant affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of N-methyl-1-(1-phenylcyclohexyl)ethanamine, a novel triple serotonin, norepinephrine and dopamine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: A Comprehensive Guide for the In Vitro Characterization of N-methyl-4-phenylcyclohexan-1-amine hydrochloride
Abstract
This document provides a detailed guide for the in vitro pharmacological characterization of N-methyl-4-phenylcyclohexan-1-amine hydrochloride. As a compound belonging to the arylcyclohexylamine class, its pharmacological profile is predicted to involve interactions with central nervous system targets, primarily monoamine transporters and NMDA receptors.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a structured, rationale-driven approach to assay setup. We move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and self-validating characterization cascade. The protocols herein cover initial cytotoxicity assessment, primary target engagement at monoamine transporters (DAT, SERT, NET) and NMDA receptors, and secondary off-target liability screening against monoamine oxidases (MAO) and a representative G-protein coupled receptor (GPCR) panel.
Foundational Assessment: Compound Integrity and Cytotoxicity
Before embarking on specific target-based assays, it is imperative to establish a foundational understanding of the compound's behavior in biological systems and to rule out non-specific effects. The first step in any in vitro screening cascade is to assess general cytotoxicity. This ensures that any observed activity in subsequent assays is due to specific interaction with a biological target, not a consequence of general cellular death.
Protocol 1: MTT Cell Viability Assay
Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.
Materials and Reagents:
-
This compound
-
HEK293 cells (or other relevant cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate spectrophotometer
Step-by-Step Methodology:
-
Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock concentration series of this compound in serum-free medium. A typical concentration range would be from 0.1 µM to 100 µM.
-
Cell Treatment: Remove the culture medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., medium with 0.1% DMSO) and a positive control for cytotoxicity (e.g., 1% Triton X-100).
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium and add 100 µL of Solubilization Buffer to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the CC₅₀ (50% cytotoxic concentration).
Primary Target Profile: Monoamine Transporter (MAT) Activity
Structural analogs of N-methyl-4-phenylcyclohexan-1-amine are known to be potent inhibitors of the monoamine transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[2] These transporters are critical for terminating neurotransmitter signaling by re-uptake of their respective monoamines from the synaptic cleft.[3] A comprehensive evaluation requires assessing both binding affinity and functional inhibition.
Protocol 2: MAT Radioligand Competition Binding Assays
Principle: This assay quantifies the affinity of the test compound for DAT, SERT, and NET by measuring its ability to compete with a known high-affinity radioligand for binding to the transporter. The output is the inhibitor constant (Ki), a measure of binding affinity.
Materials and Reagents:
-
Cell membranes from HEK293 cells stably expressing human DAT, SERT, or NET.
-
For DAT: [³H]-WIN 35,428 (Radioligand), Nomifensine (Displacer).
-
For SERT: [³H]-Citalopram (Radioligand), Fluoxetine (Displacer).
-
For NET: [³H]-Nisoxetine (Radioligand), Desipramine (Displacer).[4]
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).
-
Scintillation vials and cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
96-well plates and a cell harvester.
-
Scintillation counter.
Step-by-Step Methodology:
-
Assay Setup: In a 96-well plate, combine the following in order: assay buffer, a serial dilution of this compound, a fixed concentration of the appropriate radioligand (typically at its Kd value), and cell membranes (10-20 µg protein/well).
-
Control Wells:
-
Total Binding: Contains membranes and radioligand only.
-
Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of the respective displacer (e.g., 10 µM Nomifensine for DAT).
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature or 4°C, depending on the specific transporter protocol.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3-5 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
-
Protocol 3: MAT Functional Uptake Inhibition Assay (Fluorescent Substrate-Based)
Principle: This functional assay measures the ability of the test compound to inhibit the transport of a substrate into the cell. Modern kits utilize a fluorescent substrate that mimics biogenic amines.[5][6] When the substrate is transported into cells expressing the relevant transporter, intracellular fluorescence increases. An inhibitor will block this transport, resulting in a lower fluorescent signal.
Materials and Reagents:
-
Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices or similar).
-
HEK293 cells stably expressing human DAT, SERT, or NET.
-
Known inhibitors for positive controls (e.g., GBR 12909 for DAT, Fluoxetine for SERT, Desipramine for NET).
-
Black, clear-bottom 96-well or 384-well cell culture plates.
-
Fluorescence microplate reader with bottom-read capability.
Step-by-Step Methodology:
-
Cell Seeding: Plate the transporter-expressing cells in black, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well and incubate overnight.[5]
-
Compound Addition: Prepare a serial dilution of this compound in assay buffer. Add the compound dilutions to the wells. Include vehicle and positive control wells.
-
Pre-incubation: Incubate the plate for 10-20 minutes at 37°C.
-
Substrate Addition: Add the fluorescent substrate solution (prepared according to the kit manufacturer's instructions) to all wells.
-
Kinetic Reading: Immediately place the plate in a pre-warmed fluorescence plate reader. Measure the fluorescence intensity kinetically over 30-60 minutes.[7]
-
Data Analysis: Determine the rate of uptake (e.g., the slope of the fluorescence vs. time curve). Plot the percent inhibition of the uptake rate against the log concentration of the test compound. Use non-linear regression to calculate the IC₅₀ value.
Data Presentation: Hypothetical MAT Activity Profile
| Target | Binding Affinity (Ki, nM) | Functional Inhibition (IC₅₀, nM) |
| DAT | 25 | 45 |
| SERT | 150 | 220 |
| NET | 80 | 115 |
Primary Target Profile: NMDA Receptor Activity
As an arylcyclohexylamine, the defining mechanism of action is expected to be non-competitive antagonism of the NMDA receptor.[1] The compound likely binds to the "PCP site" located within the receptor's ion channel, physically blocking ion flow.
Protocol 4: NMDA Receptor [³H]-MK-801 Competition Binding Assay
Principle: This assay determines the compound's affinity for the intrachannel PCP binding site on the NMDA receptor. It measures the ability of the test compound to displace the high-affinity, site-specific radioligand [³H]-MK-801 from receptors in rat cortical membranes.
Materials and Reagents:
-
Rat cortical membranes
-
[³H]-MK-801 (Dizocilpine)
-
Unlabeled MK-801 or PCP for non-specific binding determination
-
Assay Buffer (e.g., 5 mM Tris-HCl, pH 7.4)
-
Glutamate and Glycine (to open the channel, as MK-801 is an open-channel blocker)
-
Standard binding assay equipment (filters, harvester, scintillation counter)
Step-by-Step Methodology:
-
Assay Setup: In a 96-well plate, combine assay buffer, 10 µM Glutamate, 10 µM Glycine, a serial dilution of this compound, a fixed concentration of [³H]-MK-801 (e.g., 1-2 nM), and rat cortical membranes (50-100 µg protein/well).
-
Control Wells:
-
Total Binding: Contains membranes, radioligand, glutamate, and glycine.
-
Non-specific Binding (NSB): Contains all of the above plus a high concentration of unlabeled MK-801 (e.g., 10 µM).
-
-
Incubation: Incubate for 2-3 hours at room temperature to reach equilibrium.
-
Harvesting & Quantification: Use the same procedure as described in Protocol 2 for harvesting and scintillation counting.
-
Data Analysis: Calculate the IC₅₀ and Ki values as described in Protocol 2.
Secondary Pharmacology & Off-Target Screening
A thorough in vitro profile includes assessing activity at other biologically relevant targets to understand a compound's selectivity and potential for side effects. For an amine-containing structure with activity at monoamine transporters, monoamine oxidases are a logical secondary target class.
Protocol 5: MAO-A and MAO-B Inhibition Assay
Principle: Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that metabolize monoamines.[8] Many commercial assay kits provide a convenient fluorometric method to screen for MAO inhibitors. In these assays, MAO reacts with a substrate, producing hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a probe in the presence of horseradish peroxidase to generate a highly fluorescent product.[9] A decrease in fluorescence indicates inhibition of MAO activity.
Materials and Reagents:
-
MAO Inhibitor Screening Kit (e.g., from Assay Genie, Promega, or similar) containing recombinant human MAO-A and MAO-B enzymes, substrate, and detection reagents.
-
Known inhibitors for positive controls: Clorgyline (MAO-A selective) and Selegiline (Deprenyl, MAO-B selective).
-
Black 96-well plates.
-
Fluorescence microplate reader.
Step-by-Step Methodology:
-
Assay Setup: In separate wells for MAO-A and MAO-B, add assay buffer, a serial dilution of this compound, and the respective MAO enzyme.
-
Pre-incubation: Incubate for 10-15 minutes at room temperature to allow the compound to interact with the enzyme.
-
Reaction Initiation: Add the substrate and detection reagents to all wells to start the enzymatic reaction.
-
Incubation: Incubate for 30-60 minutes at 37°C, protected from light.
-
Data Acquisition: Measure the fluorescence at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 530/585 nm).[9]
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control and determine the IC₅₀ values for both MAO-A and MAO-B.
Protocol 6: GPCR Functional Assay via cAMP Measurement
Principle: Many GPCRs signal through the modulation of intracellular cyclic AMP (cAMP). Gs-coupled receptors activate adenylyl cyclase, increasing cAMP levels, while Gi-coupled receptors inhibit it, decreasing cAMP levels.[10][11] This assay measures changes in intracellular cAMP to assess a compound's agonist or antagonist activity at a panel of GPCRs. Technologies like HTRF (Homogeneous Time-Resolved Fluorescence) are commonly used.
Materials and Reagents:
-
HTRF cAMP Assay Kit (e.g., from Cisbio or PerkinElmer).
-
Cells stably expressing the GPCR of interest (e.g., Dopamine D1 receptor [Gs] or D2 receptor [Gi]).
-
Forskolin (an adenylyl cyclase activator, used to stimulate cAMP production for measuring Gi-coupled inhibition).
-
Known agonists and antagonists for controls.
-
Low-volume 384-well plates.
-
HTRF-compatible microplate reader.
Step-by-Step Methodology:
-
Cell Preparation: Harvest and resuspend cells in stimulation buffer.
-
Antagonist Mode: To test for antagonism, add a serial dilution of the test compound to the wells, followed by a fixed concentration (e.g., EC₈₀) of a known agonist.
-
Agonist Mode: To test for agonism, simply add a serial dilution of the test compound.
-
Incubation: Incubate for 30 minutes at room temperature.
-
Cell Lysis & Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) as per the manufacturer's protocol and incubate for 60 minutes.
-
Data Acquisition: Read the plate on an HTRF reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.[12] Determine IC₅₀ (antagonist) or EC₅₀ (agonist) values via non-linear regression.
Visualizations: Workflows and Mechanisms
Experimental Characterization Workflow
Caption: In vitro characterization cascade for N-methyl-4-phenylcyclohexan-1-amine HCl.
Mechanism of Fluorescent Substrate Uptake Assay
Caption: Inhibition of fluorescent substrate uptake by a monoamine transporter.
GPCR Gs vs. Gi Signaling on cAMP Pathway
Caption: Opposing regulation of cAMP production by Gs and Gi-coupled GPCRs.
References
- BenchChem. (n.d.). 1-Phenylcyclohexylamine hydrochloride mechanism of action.
- Smolecule. (n.d.). Buy 1-Phenylcyclohexylamine | 2201-24-3 | >98%.
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved January 27, 2026, from [Link]
-
Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(10), 1457-1468. Available from [Link]
-
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Assay Guidance Manual. Available from [Link]
-
National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Available from [Link]
-
Eriksen, J., et al. (2012). A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. Neurochemistry International, 61(5), 769-776. Available from [Link]
-
Springer Nature Experiments. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Retrieved January 27, 2026, from [Link]
-
MDPI. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 27(15), 4938. Available from [Link]
-
ResearchGate. (n.d.). Monitoring monoamine transport with the fluorescent substrate analogue ASP+. Retrieved January 27, 2026, from [Link]
-
Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). Wash-resistant inhibition of radioligand binding at DAT, SERT and NET. Retrieved January 27, 2026, from [Link]
-
National Center for Biotechnology Information. (2018). Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET. ACS Chemical Neuroscience, 9(4), 683–695. Available from [Link]
-
PubMed. (2017). cAMP assays in GPCR drug discovery. Journal of Pharmacological and Toxicological Methods, 87, 27-33. Available from [Link]
-
PharmaCompass.com. (n.d.). (1R,4R)-4-METHYLCYCLOHEXAN-1-AMINE. Retrieved January 27, 2026, from [Link]
-
National Center for Biotechnology Information. (2014). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 65, 12.15.1-12.15.16. Available from [Link]
-
Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Retrieved January 27, 2026, from [Link]
-
PubMed. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2754, 385-395. Available from [Link]
-
PubMed. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. Bioorganic & Medicinal Chemistry Letters, 21(5), 1432-1435. Available from [Link]
-
Creative Bioarray. (n.d.). cAMP Assay. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). Kinetic uptake curves of monoamine transporters. Retrieved January 27, 2026, from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N-Methylcyclohexylamine, 98%. Retrieved January 27, 2026, from [Link]
-
PubChem - NIH. (n.d.). N-Methyl-1-phenylcyclohexylamine. Retrieved January 27, 2026, from [Link]
-
Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. Retrieved January 27, 2026, from [Link]
-
SciSpace. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(5), 620-626. Available from [Link]
-
Acta Pharmacologica Sinica. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(5), 620-626. Available from [Link]
-
National Toxicology Program. (n.d.). Section 1: In Vitro Cytotoxicity Test Methods BRD. Retrieved January 27, 2026, from [Link]
-
Assay Genie. (n.d.). Monoamine Oxidase Inhibitor Screening Kit (BA0188). Retrieved January 27, 2026, from [Link]
-
PubMed. (2018). Discovery of N2-(4-Amino-cyclohexyl)-9-cyclopentyl- N6-(4-morpholin-4-ylmethyl-phenyl)- 9H-purine-2,6-diamine as a Potent FLT3 Kinase Inhibitor for Acute Myeloid Leukemia with FLT3 Mutations. Journal of Medicinal Chemistry, 61(10), 4446-4467. Available from [Link]
-
PubChem - NIH. (n.d.). 4-Methyl-1-phenylcyclohexanol. Retrieved January 27, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note & Protocol Guide: In Vivo Characterization of N-methyl-4-phenylcyclohexan-1-amine hydrochloride in Rodent Models
Here are the detailed Application Notes and Protocols for in vivo studies of N-methyl-4-phenylcyclohexan-1-amine hydrochloride in rodents.
Introduction
This compound belongs to the cyclohexylamine class of chemical compounds. Structurally related molecules have been explored for their potential as therapeutic agents, particularly in the field of neuropharmacology, where they may modulate neurotransmitter systems.[1] For instance, the related compound N-methyl-1-(1-phenylcyclohexyl)methanamine has been identified as a triple reuptake inhibitor of serotonin (SERT), norepinephrine (NET), and dopamine (DAT), showing potential for treating major depressive disorder without being a general motor stimulant in mice.[2] Given this precedent, this compound warrants a thorough in vivo investigation to characterize its pharmacokinetic profile and assess its pharmacodynamic effects on the central nervous system (CNS).
This guide provides a comprehensive framework for researchers and drug development professionals to conduct initial in vivo studies in rodent models. The protocols herein are designed to systematically evaluate the compound's potential stimulant and antidepressant-like properties, grounded in established methodologies and ethical principles.
Section 1: Pre-experimental Considerations & Foundational Strategy
A successful in vivo study begins with meticulous planning. The choices made before the first dose is administered are critical for generating reliable and interpretable data.
Compound Formulation and Vehicle Selection
The hydrochloride salt form of N-methyl-4-phenylcyclohexan-1-amine suggests good aqueous solubility. The primary goal is to prepare a sterile, isotonic, and non-irritating solution for administration.
-
Vehicle: Sterile 0.9% saline is the recommended starting vehicle due to its isotonicity.
-
Solubility Check: Confirm the compound's solubility at the highest required concentration. If solubility is an issue, a small percentage of a co-solvent like Tween 80 or DMSO may be considered, but the vehicle's own potential effects must be controlled for in a separate vehicle-only group.
-
pH Measurement: The final solution's pH should be measured and adjusted to a physiologically compatible range (typically pH 6.5-7.5) to prevent injection site irritation.
-
Preparation: All solutions must be prepared under sterile conditions and ideally filtered through a 0.22 µm syringe filter before administration.
Ethical Conduct and Regulatory Compliance
All animal experiments must be conducted with the highest degree of ethical consideration. Researchers must adhere to the principles of the 3Rs: Replacement, Reduction, and Refinement.[3]
-
Institutional Approval: All procedures must be detailed in a protocol submitted to and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent local ethics board.[4]
-
Animal Welfare: Animals should be housed in appropriate conditions with access to food and water ad libitum. Researchers must be trained in proper animal handling, dosing techniques, and recognition of signs of pain or distress.[5]
-
Humane Endpoints: Clear criteria for humane endpoints must be established before the study begins to minimize animal suffering.[6][7] Any animal showing severe signs of distress should be immediately removed from the study and humanely euthanized.
Animal Model Selection
-
Species and Strain: C57BL/6 mice are a common and well-characterized strain for behavioral phenotyping.[8] Sprague-Dawley rats are also frequently used and may be suitable, particularly for surgical procedures or pharmacokinetic studies requiring larger blood volumes.
-
Sex: Both male and female animals should ideally be used, as sex can be a significant biological variable. If only one sex is used initially, this should be clearly justified.
-
Age and Weight: Young adult animals (e.g., 8-12 weeks old) are typically used. Weight should be recorded before dosing to ensure accurate mg/kg calculations.
Section 2: Experimental Workflows & Protocols
This section details the step-by-step protocols for characterizing this compound. The overall experimental flow is designed to first understand the compound's general effects on locomotor activity and then to probe for more specific CNS activities.
Caption: Overall experimental workflow for the in vivo rodent study.
Protocol: Open Field Test (OFT)
The OFT is a cornerstone of behavioral neuroscience, used to assess general locomotor activity and anxiety-like behavior in rodents.[8][9] This test is critical to determine if the compound has stimulant, sedative, or anxiolytic/anxiogenic properties.
-
Objective: To quantify horizontal and vertical movement (locomotion) and to measure the animal's tendency to remain near the walls (thigmotaxis), an indicator of anxiety.[8]
-
Apparatus: A square arena (e.g., 40x40x30 cm for mice) made of a non-porous material, often equipped with infrared beams or an overhead camera and tracking software.[10][11]
-
Methodology:
-
Acclimation: Transport mice to the testing room at least 30-60 minutes before the experiment begins to allow them to acclimate.[12]
-
Dosing: Administer this compound or vehicle via the chosen route (intraperitoneal injection is common for initial screening).[13] A typical injection volume for mice is 10 mL/kg.
-
Test Initiation: At a predetermined time post-injection (e.g., 30 minutes), gently place the mouse in the center of the open field arena.
-
Data Collection: Allow the mouse to explore the arena freely for a set duration (e.g., 10-30 minutes).[9] Automated software will record various parameters.
-
Post-Test: Return the mouse to its home cage. Thoroughly clean the arena with 70% ethanol between trials to remove olfactory cues.
-
-
Data to Collect: A summary of key parameters is presented in Table 1.
Table 1: Key Parameters Measured in the Open Field Test
| Parameter | Measure | Interpretation |
| Total Distance Traveled | Locomotor Activity | An increase suggests stimulant effects; a decrease suggests sedative effects. |
| Time in Center Zone | Anxiety-Like Behavior | An increase suggests anxiolytic effects; a decrease suggests anxiogenic effects. |
| Center Zone Entries | Exploratory Behavior | A complementary measure to time in the center. |
| Rearing Frequency | Vertical Activity | An increase can indicate heightened exploration or stimulant effects. |
| Thigmotaxis | Anxiety-Like Behavior | The tendency to remain close to the walls; high thigmotaxis is associated with higher anxiety. |
Protocol: Tail Suspension Test (TST)
The TST is a widely used assay to screen for potential antidepressant activity.[2] The test is based on the principle that an animal subjected to the short-term, inescapable stress of being suspended by its tail will develop an immobile posture. Antidepressant treatments can reduce the duration of this immobility.
-
Objective: To measure the duration of immobility as an indicator of behavioral despair, which can be reversed by antidepressant compounds.
-
Apparatus: A specialized chamber or box that allows the mouse to be suspended by its tail, preventing it from touching any surfaces. An automated system with a strain gauge or camera is used to detect mobility.
-
Methodology:
-
Acclimation & Dosing: Follow the same procedures as for the OFT. Dosing should occur at a timepoint known to correspond with peak brain exposure if PK data is available.
-
Suspension: Secure the mouse's tail to the suspension hook using adhesive tape (approximately 1-2 cm from the tip of the tail).
-
Test Session: Suspend the mouse in the chamber for a 6-minute session.
-
Data Recording: Immobility is typically defined as the absence of all movement except for minor limb movements necessary for respiration. The duration of immobility is often scored during the last 4 minutes of the 6-minute test.
-
Post-Test: At the end of the session, remove the mouse and return it to its home cage. Monitor the animal to ensure it has recovered from the procedure.
-
-
Expected Outcome: A significant decrease in the duration of immobility in the drug-treated group compared to the vehicle-treated group suggests antidepressant-like activity.
Section 3: Hypothesized Mechanism & Data Interpretation
Based on structurally similar compounds, a plausible mechanism of action for N-methyl-4-phenylcyclohexan-1-amine is the inhibition of monoamine transporters.[2]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. unige.ch [unige.ch]
- 4. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 5. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. forskningsetikk.no [forskningsetikk.no]
- 7. krebsliga.ch [krebsliga.ch]
- 8. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]
- 10. Frontiers | Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. va.gov [va.gov]
- 13. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
N-methyl-4-phenylcyclohexan-1-amine hydrochloride synthesis yield improvement
An authoritative guide for researchers, this Technical Support Center provides in-depth troubleshooting and FAQs to optimize the synthesis of N-methyl-4-phenylcyclohexan-1-amine hydrochloride. Authored from the perspective of a Senior Application Scientist, this document focuses on enhancing yield and purity by explaining the causality behind experimental choices, grounded in established chemical principles.
The primary route to synthesizing N-methyl-4-phenylcyclohexan-1-amine is through the reductive amination of 4-phenylcyclohexanone with methylamine. This reaction proceeds via the formation of an intermediate imine (or the corresponding protonated iminium ion), which is subsequently reduced to the target secondary amine. The final step involves converting the amine base into its hydrochloride salt to improve stability and facilitate purification.
Navigating the Synthesis of N-methyl-4-phenylcyclohexan-1-amine: A Technical Support Guide
A warm welcome to our dedicated technical support center for the synthesis of N-methyl-4-phenylcyclohexan-1-amine via reductive amination. This comprehensive guide is tailored for researchers, scientists, and professionals in drug development. As Senior Application Scientists, our goal is to provide you with in-depth troubleshooting strategies and clear answers to frequently asked questions, empowering you to achieve high yields and purity in your synthesis.
Understanding the Reaction: The "Why" Behind the "How"
Reductive amination stands as a cornerstone in the synthesis of amines. The process unfolds in two primary stages: the initial reaction between a carbonyl compound and an amine to form an imine or enamine intermediate, which is then reduced to the final amine. The efficiency of this one-pot synthesis is critically dependent on the judicious selection of reagents and reaction conditions. This ensures the preferential formation and subsequent reduction of the iminium ion, while minimizing competing side reactions.
Caption: General mechanism of reductive amination for N-methyl-4-phenylcyclohexan-1-amine synthesis.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses common challenges encountered during the synthesis of N-methyl-4-phenylcyclohexan-1-amine, offering insights into their causes and providing practical solutions.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in reductive amination can often be traced back to the stability of the iminium ion intermediate and the effectiveness of the reducing agent.
-
Inefficient Iminium Ion Formation: The equilibrium of the reaction may not favor the formation of the iminium ion.
-
Solution 1: pH Control: The formation of the iminium ion is catalyzed by acid. However, a highly acidic environment will protonate the amine, inhibiting its nucleophilic character. An optimal pH range of 4 to 5 is generally recommended.[1] This can be achieved by the addition of a mild acid such as acetic acid.[2]
-
Solution 2: Water Removal: The formation of the iminium ion is a condensation reaction that produces water. Removing this water can shift the equilibrium towards the product. While a Dean-Stark apparatus can be used, for many one-pot reductive aminations, this is often considered unnecessary, especially when using an excess of the amine and a suitable drying agent in the work-up.
-
-
Choice and Reactivity of the Reducing Agent: It is crucial that the reducing agent selectively reduces the iminium ion over the starting ketone.
-
Solution 1: Employ a Mild Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent for this purpose. It is milder than sodium borohydride (NaBH₄) and shows greater selectivity for the iminium ion over the aldehyde or ketone.[3]
-
Solution 2: Staged Addition: When using a more potent reducing agent like sodium borohydride (NaBH₄), it's beneficial to allow the iminium ion to form before introducing the reducing agent. This can be accomplished by pre-stirring the ketone and amine for a period (e.g., 30-60 minutes) before adding the reducing agent.[1]
-
-
Reaction Temperature: While many reductive aminations proceed efficiently at room temperature, some systems may benefit from gentle heating to encourage iminium ion formation. Conversely, excessive heat can promote side reactions.
-
Solution: Monitor the reaction's progress via TLC or LC-MS. If the consumption of starting materials is sluggish, consider raising the temperature to a moderate level (e.g., 40–50 °C).
-
Question 2: I am observing significant amounts of a side product with a similar mass to my starting material. What is it and how can I prevent it?
Answer:
A frequent side product in reductive aminations is the alcohol derived from the reduction of the starting ketone. This occurs when the reducing agent reacts with the carbonyl group before the formation of the iminium ion.
Caption: Competing reaction pathways in reductive amination.
-
Cause: This issue is more pronounced with highly reactive reducing agents like sodium borohydride (NaBH₄).[1]
-
Prevention:
-
Use a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice to minimize this side reaction due to its reduced reactivity towards ketones.[3]
-
Control the Order of Addition: If a less selective reducing agent is necessary, ensure that the iminium ion has had adequate time to form before the reducing agent is introduced. A pre-stirring period of at least 30 minutes at room temperature for the 4-phenylcyclohexanone and methylamine is advisable.[1]
-
pH Adjustment: Maintaining a mildly acidic pH (4-6) not only facilitates iminium ion formation but also helps to suppress the reduction of the ketone by some borohydride reagents.[4]
-
Question 3: My final product is contaminated with a dialkylated amine. How can I avoid this?
Answer:
The formation of a tertiary amine (in this case, the N,N-dimethylated product) can occur if the secondary amine product reacts with the remaining ketone, followed by another reduction.
-
Cause: This is more likely when there is an excess of the ketone or if the reaction is allowed to proceed for too long after the primary amine has been consumed.
-
Prevention:
-
Stoichiometry Control: Employ a slight excess of the primary amine (methylamine), typically in the range of 1.1 to 1.5 equivalents, to ensure the complete consumption of the ketone.
-
Monitor Reaction Progress: Keep a close watch on the reaction's progress using an appropriate analytical method (TLC, GC-MS, or LC-MS). Once the starting ketone is no longer detected, proceed with the work-up to prevent further reactions of the desired product.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the reductive amination of 4-phenylcyclohexanone?
A1: Dichloromethane (DCM), 1,2-dichloroethane (DCE), and tetrahydrofuran (THF) are commonly used and effective solvents for this reaction.[5] While protic solvents like methanol or ethanol can be used with certain reducing agents (e.g., NaBH₄), they may slow down the formation of the iminium ion.[5]
Q2: How should I handle methylamine for this reaction?
A2: Methylamine, a gas at room temperature, is typically available as a solution in solvents like ethanol, methanol, or THF, or as its hydrochloride salt. The solution can be added directly to the reaction. If you are using the hydrochloride salt, a base such as triethylamine must be added to liberate the free amine.
Q3: What are the recommended work-up and purification procedures?
A3: A standard work-up involves quenching the reaction with an aqueous solution, such as saturated sodium bicarbonate, to neutralize any remaining acid and decompose the excess reducing agent. The product is then extracted into an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers should be washed with brine, dried over an anhydrous salt like sodium sulfate or magnesium sulfate, filtered, and then concentrated under reduced pressure.[6] The crude product can be purified by either column chromatography on silica gel or by distillation under reduced pressure.
Q4: Can I use other reducing agents besides sodium triacetoxyborohydride?
A4: Yes, other reducing agents can be employed, but they may necessitate more stringent control of the reaction conditions.
-
Sodium cyanoborohydride (NaBH₃CN): This agent is effective and selective for iminium ions under acidic conditions. However, it is highly toxic and can release cyanide gas if treated with strong acid, requiring careful handling and disposal procedures.[1]
-
Sodium borohydride (NaBH₄): While less expensive, NaBH₄ is more reactive and less selective. It can reduce the starting ketone, leading to the formation of alcohol byproducts.[1] Its use often requires careful pH management and a staged addition protocol.[1]
-
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst, such as palladium on carbon (Pd/C), is a clean and efficient method. This is often carried out as a two-step process where the imine is formed first and then hydrogenated.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (Preferred Method)
| Reagent/Solvent | Molar Equiv. | Notes |
| 4-Phenylcyclohexanone | 1.0 | Starting material |
| Methylamine (2.0 M in THF) | 1.2 | A slight excess helps drive the reaction to completion |
| Acetic Acid | 1.1 | Catalyst for iminium ion formation |
| Sodium Triacetoxyborohydride | 1.5 | Reducing agent |
| Dichloromethane (DCM) | - | Solvent |
Procedure:
-
In a round-bottom flask, dissolve 4-phenylcyclohexanone (1.0 eq) in dichloromethane (DCM).
-
Add methylamine (1.2 eq, as a 2.0 M solution in THF) and acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.5 eq) in portions over 15 minutes, monitoring for any significant temperature change.
-
Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting ketone has been completely consumed (typically 2-4 hours).
-
Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography on silica gel.
Caption: Step-by-step workflow for the reductive amination protocol.
References
-
Reddit. (2023, November 3). Reductive amination NaB(AcO)3. r/OrganicChemistry. [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
YouTube. (2020, September 10). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. [Link]
-
YouTube. (2022, March 15). Reductive Amination: Preparation of an Imine. [Link]
-
MDPI. (2023). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Catalysts, 13(4), 735. [Link]
-
YouTube. (2023, March 16). Reductive Amination. [Link]
- Google Patents. CN102001950A - Preparation method of trans-4-methyl cyclohexylamine.
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]
-
ResearchGate. (2020). Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. [Link]
- Google Patents. CN109824520B - Preparation method of cis-4-methylcyclohexylamine.
-
Reaction Chemistry & Engineering (RSC Publishing). (2023). Continuous Flow Reductive Amination of Cyclohexanone Using Pd/C Catalyst with High Productivity. Reaction Chemistry & Engineering, 8(10), 2411-2418. [Link]
-
ResearchGate. (2021). Optimization of the reaction conditions for the reductive amination of aldehydes. [Link]
-
ResearchGate. (2009). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. [Link]
-
YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. [Link]
-
International Journal of New Chemistry. (2018). Synthesis of Imine: phenyl-N-((R)-2-((piperidine-1-yl) methyl)cyclohexylidene)methanamine from the reaction of (R)-2-((piperidin-1-yl) methyl) cyclohexanone with benzylamine in different conditions of temperature. International Journal of New Chemistry, 5(2), 56-64. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
Sources
Technical Support Center: Synthesis of N-methyl-4-phenylcyclohexan-1-amine hydrochloride and Management of Side Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the synthesis of N-methyl-4-phenylcyclohexan-1-amine hydrochloride. As Senior Application Scientists, our goal is to equip you with the necessary knowledge to anticipate, identify, and resolve common issues encountered during synthesis, with a particular focus on the formation of side reaction products.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to N-methyl-4-phenylcyclohexan-1-amine?
A1: The most prevalent and industrially scalable method for synthesizing N-methyl-4-phenylcyclohexan-1-amine is through the reductive amination of 4-phenylcyclohexanone with methylamine. This reaction is typically carried out in the presence of a reducing agent and often a catalyst. The process involves the initial formation of an imine intermediate from the ketone and amine, which is then subsequently reduced to the desired secondary amine.
Q2: What are the primary side reaction products I should be aware of during the synthesis of this compound?
A2: The principal side product of concern is the tertiary amine, N,N-dimethyl-4-phenylcyclohexan-1-amine . This arises from the over-methylation of the desired secondary amine product. Other potential impurities can include unreacted starting materials (4-phenylcyclohexanone and methylamine) and byproducts from the reducing agent.
Q3: How can I detect the presence of the N,N-dimethyl-4-phenylcyclohexan-1-amine byproduct in my reaction mixture?
A3: The presence of the tertiary amine byproduct can be detected using various analytical techniques:
-
Thin Layer Chromatography (TLC): The tertiary amine will typically have a different Rf value compared to the secondary amine. Staining with an appropriate agent, such as potassium permanganate or ninhydrin (which will not stain the tertiary amine), can help in differentiation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying the components of your reaction mixture. The desired product and the over-methylated byproduct will have distinct retention times and mass spectra. The mass spectrum of the tertiary amine will show a molecular ion peak corresponding to its higher molecular weight.
-
High-Performance Liquid Chromatography (HPLC): HPLC can effectively separate the secondary and tertiary amines, allowing for their quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can distinguish between the N-methyl and N,N-dimethyl products. The N,N-dimethyl compound will exhibit a characteristic singlet for the two equivalent methyl groups on the nitrogen, which will integrate to six protons in the 1H NMR spectrum.
Troubleshooting Guides
Problem 1: High Levels of N,N-dimethyl-4-phenylcyclohexan-1-amine (Over-Methylation)
Symptoms:
-
GC-MS or HPLC analysis shows a significant peak corresponding to the tertiary amine.
-
1H NMR spectrum displays a prominent singlet around δ 2.2-2.3 ppm integrating to six protons.
-
Difficulty in purifying the desired secondary amine.
Causality:
Over-methylation is a common side reaction in reductive aminations, especially when using an excess of the methylating agent or under certain reaction conditions. The newly formed secondary amine can compete with the primary amine (methylamine) in reacting with the ketone, leading to the formation of the tertiary amine.
Troubleshooting Steps & Solutions:
| Corrective Action | Rationale |
| Control Stoichiometry | Carefully control the molar ratio of methylamine to 4-phenylcyclohexanone. Use a minimal excess of methylamine to drive the initial imine formation without promoting significant over-alkylation. |
| Choice of Reducing Agent | Utilize a milder reducing agent. Sodium triacetoxyborohydride (STAB) is often preferred for reductive aminations as it is less likely to reduce the ketone directly and can be more selective for the imine reduction. |
| Reaction Conditions | Optimize the reaction temperature and time. Lowering the temperature can sometimes favor the formation of the secondary amine. Monitor the reaction progress by TLC or GC-MS to stop the reaction once the starting material is consumed and before significant over-methylation occurs. |
| pH Control | Maintain a slightly acidic pH (around 5-6) during the reaction. This facilitates imine formation while minimizing side reactions. |
Problem 2: Incomplete Reaction - Presence of Unreacted 4-Phenylcyclohexanone
Symptoms:
-
TLC, GC-MS, or HPLC analysis indicates the presence of the starting ketone.
-
Purified product yield is low.
Causality:
Incomplete reactions can be due to several factors, including insufficient reaction time, inadequate amount or activity of the reducing agent, or poor imine formation.
Troubleshooting Steps & Solutions:
| Corrective Action | Rationale |
| Extend Reaction Time | Monitor the reaction for a longer duration to ensure complete consumption of the starting material. |
| Verify Reducing Agent Activity | Ensure the reducing agent is fresh and has not degraded. If necessary, use a fresh batch or a slight excess. |
| Optimize Imine Formation | Ensure the conditions for imine formation are optimal. This may involve adjusting the pH or using a dehydrating agent to remove water and drive the equilibrium towards the imine. |
| Increase Temperature | Cautiously increasing the reaction temperature can enhance the reaction rate, but this should be balanced with the risk of increased side product formation. |
Experimental Protocols
Protocol 1: Identification of N,N-dimethyl-4-phenylcyclohexan-1-amine by GC-MS
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Data Analysis:
-
Identify the peak for N-methyl-4-phenylcyclohexan-1-amine (expected molecular ion peak).
-
Look for a later eluting peak corresponding to N,N-dimethyl-4-phenylcyclohexan-1-amine (expected molecular ion peak will be 14 mass units higher than the desired product).
-
Protocol 2: Purification of this compound
-
Work-up: After the reaction is complete, quench the reaction carefully. Acidify the mixture with HCl to protonate the amines and extract with an organic solvent to remove any unreacted ketone.
-
Basification and Extraction: Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the amines. Extract the free amines into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Column Chromatography:
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes, often with a small percentage of triethylamine (e.g., 1-2%) to prevent tailing of the amines.
-
The tertiary amine will typically elute before the secondary amine.
-
-
Salt Formation: Combine the fractions containing the pure secondary amine and bubble dry HCl gas through the solution, or add a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol), to precipitate the this compound salt.
-
Recrystallization: Recrystallize the hydrochloride salt from an appropriate solvent system (e.g., ethanol/diethyl ether) to obtain the final, purified product.
Visualizations
Reaction Pathway and Side Reaction
Caption: Synthetic pathway to N-methyl-4-phenylcyclohexan-1-amine and the over-methylation side reaction.
Troubleshooting Logic Flow
Caption: Troubleshooting workflow for optimizing the synthesis of N-methyl-4-phenylcyclohexan-1-amine.
References
-
de la Herrán, G., G-Manrique, J., & Correa, A. (2012). Reductive Amination of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Preparations and Procedures International, 44(1), 1-53. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
Technical Support Center: N-methyl-4-phenylcyclohexan-1-amine Hydrochloride
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N-methyl-4-phenylcyclohexan-1-amine hydrochloride. It is designed to offer field-proven insights and troubleshooting assistance for common stability and degradation challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a secondary amine derivative. Understanding its chemical stability is critical for ensuring the integrity of experimental results, determining appropriate storage conditions, and, in a drug development context, ensuring the safety and efficacy of a potential therapeutic agent. Degradation can lead to a loss of potency and the formation of potentially toxic impurities. Forced degradation studies are essential to establish degradation pathways and develop stability-indicating analytical methods.[1][2]
Q2: What are the most probable degradation pathways for this molecule?
Based on its chemical structure—a secondary N-methyl amine with a phenylcyclohexane scaffold—the most likely degradation pathways involve oxidation, and to a lesser extent, thermal and photolytic degradation.
-
Oxidative Degradation: This is often the primary degradation route for amines.[3] The nitrogen atom's lone pair of electrons is susceptible to attack by oxidizing agents. Potential pathways include:
-
N-Oxide Formation: Direct oxidation of the tertiary amine to form the corresponding N-oxide.[4]
-
N-Demethylation: Oxidative removal of the methyl group to yield the primary amine, 4-phenylcyclohexan-1-amine, and formaldehyde. This is a well-documented metabolic and chemical pathway for N-methyl amines.[5]
-
Ring Oxidation/Opening: The cyclohexyl or phenyl ring could undergo oxidation under harsh conditions, though this is generally less favored than reactions at the nitrogen center.
-
-
Thermal Degradation: High temperatures can provide the energy needed to break C-N or C-C bonds, although amines are often relatively stable to heat in the absence of oxygen.[6][7] Degradation pathways can be complex and may lead to fragmentation of the molecule.[8]
-
Photodegradation: The presence of the phenyl group, a chromophore, suggests potential sensitivity to light, particularly UV radiation.[6] Photolytic degradation can proceed through radical mechanisms, leading to a variety of degradation products.[9]
-
Hydrolytic Degradation: As a hydrochloride salt, the compound is stable against hydrolysis in neutral and acidic aqueous solutions. The amine itself is generally resistant to hydrolysis. However, extreme pH conditions combined with high temperatures could potentially promote degradation, though this is less common for simple amines compared to functional groups like esters or amides.[10]
Q3: How should I properly store this compound to minimize degradation?
To ensure long-term stability, the compound should be stored in a well-sealed container, protected from light, in a cool and dry place. For maximum stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.
Troubleshooting Experimental Issues
Q4: I am observing new, unidentified peaks in my HPLC analysis of a sample solution that has been stored for a few days. What could be the cause?
Causality & Troubleshooting Steps:
The appearance of new peaks is a strong indicator of chemical degradation. Given the structure of N-methyl-4-phenylcyclohexan-1-amine, these are likely oxidative degradants, especially if the solution was stored in a clear vial or exposed to air.
-
Hypothesize the Impurities: The most likely candidates are the N-oxide and the N-demethylated product (4-phenylcyclohexan-1-amine). The N-oxide will have a mass of +16 Da compared to the free base, while the N-demethylated product will have a mass of -14 Da.
-
Confirm with Mass Spectrometry (LC-MS): The most effective way to identify these new peaks is to analyze the sample using LC-MS. This will provide the mass-to-charge ratio (m/z) of the unknown peaks, allowing for the confident identification of the degradation products.[1]
-
Review Storage Conditions: Was the solution exposed to light? Was it stored at room temperature? Was the solvent HPLC-grade and free of peroxides (e.g., in aged THF)? To prevent this, prepare solutions fresh, use amber vials, and degas solvents where appropriate.
-
Perform a Confirmatory Stress Test: Briefly expose a fresh solution to a dilute solution of hydrogen peroxide (e.g., 0.1% H₂O₂). If the retention times of the peaks generated match the unknown peaks in your stored sample, it strongly confirms an oxidative degradation pathway.
Q5: My quantitative analysis (assay) shows a decrease in the concentration of the parent compound over time. How do I develop a stability-indicating method to accurately measure this?
Causality & Method Development:
A decreasing assay value confirms the instability of your compound under your experimental conditions. A simple assay method may not be able to distinguish the parent compound from its degradation products, leading to inaccurate results. A stability-indicating method (SIM) is required.
The core principle of a SIM is to demonstrate that the analytical method can resolve the active pharmaceutical ingredient (API) from all potential degradation products and impurities.[2] This is achieved through forced degradation studies.
-
Conduct a Forced Degradation Study: Intentionally stress the compound under various conditions (acidic, basic, oxidative, thermal, photolytic) to generate the degradation products. The goal is to achieve a modest amount of degradation, typically in the 5-20% range.[11][12]
-
Develop the Chromatographic Method: Use the stressed samples to develop an HPLC method. The primary goal is to achieve baseline separation between the parent peak and all degradation product peaks.
-
Column Choice: A C18 column is a common starting point for reversed-phase chromatography.
-
Mobile Phase Optimization: Adjust the organic modifier (e.g., acetonitrile, methanol), pH, and gradient slope to achieve separation.
-
Detector: A photodiode array (PDA) detector is crucial as it allows you to assess peak purity. The UV spectra of the parent and degradation products will likely differ.
-
-
Method Validation: Once the separation is achieved, the method must be validated according to ICH Q2(R1) guidelines, with a specific focus on specificity—the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as degradants.
Experimental Protocol: Forced Degradation Study
This protocol outlines a systematic approach to investigating the degradation pathways of this compound, in line with ICH guidelines.[1][12]
Objective: To intentionally degrade the sample to identify likely degradation products and establish a stability-indicating analytical method.
Table 1: Recommended Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Recommended Duration |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid (HCl) | 60 °C | 24 - 48 hours |
| Base Hydrolysis | 0.1 M Sodium Hydroxide (NaOH) | 60 °C | 2 - 8 hours |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂) | Room Temperature | 24 hours |
| Thermal (Solid) | Dry Heat | 80 °C | 7 days |
| Thermal (Solution) | In Water/Acetonitrile | 60 °C | 48 hours |
| Photostability | ICH Q1B Option 2 | Ambient | Overall illumination ≥ 1.2 million lux-hours; UV energy ≥ 200 W·h/m² |
Step-by-Step Methodology
-
Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Initiate Stress Conditions:
-
For Acid/Base/Oxidation: Mix 1 mL of the stock solution with 1 mL of the respective stress reagent (0.2 M HCl, 0.2 M NaOH, or 6% H₂O₂ to achieve the final concentrations in Table 1).
-
For Thermal (Solution): Place a sealed vial of the stock solution in an oven at the specified temperature.
-
For Thermal (Solid): Place a few milligrams of the solid compound in an open vial in an oven.
-
For Photostability: Expose both solid and solution samples in a photostability chamber. Include a dark control (sample wrapped in aluminum foil) to differentiate between thermal and photolytic degradation.[6]
-
-
Monitor Degradation: At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralization (for Acid/Base Samples): Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to prevent damage to the HPLC column. For example, add 1 mL of 0.1 M NaOH to the 0.1 M HCl stressed sample.
-
Dilute and Analyze: Dilute all samples to a final concentration of approximately 0.1 mg/mL with the mobile phase. Analyze by HPLC-PDA and LC-MS.
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to a control (unstressed) sample.
-
Calculate the percentage of degradation.
-
Use the PDA detector to check for peak purity.
-
Use the MS data to propose structures for the observed degradation products.
-
Visualizing the Pathways and Workflow
Potential Degradation Pathways
The following diagram illustrates the likely chemical transformations N-methyl-4-phenylcyclohexan-1-amine may undergo under stress conditions.
Caption: Potential degradation pathways under oxidative and photolytic stress.
Forced Degradation Experimental Workflow
This workflow provides a high-level overview of the process for conducting a forced degradation study.
Caption: High-level workflow for a forced degradation study.
References
-
GSC Online Press. (2021). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. Retrieved from [Link]
-
Alsante, K. M., et al. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. LCGC North America. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Jernej, K., et al. (2020). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. Pharmaceutics. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methylcyclohexylamine. Retrieved from [Link]
-
ResolveMass Laboratories. (2023, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. Retrieved from [Link]
-
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]
-
Science.gov. (n.d.). forced degradation study: Topics. Retrieved from [Link]
-
Byju's. (n.d.). Organic Chemistry – Specific Name Reactions. Retrieved from [Link]
-
PubChem. (n.d.). N-Methylcyclohexylamine. Retrieved from [Link]
-
European Medicines Agency. (2023). ICH Q1 Guideline on stability testing of drug substances and drug products. Retrieved from [Link]
-
PubMed. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Retrieved from [Link]
-
SlidePlayer. (n.d.). Oxidation of Secondary and Primary Amines. Retrieved from [Link]
-
ResolveMass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
Oxford Academic. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Retrieved from [Link]
-
ResearchGate. (2018). Thermal and thermo-oxidative degradation of some heterocyclic aromatic polyethers containing phenylquinoxaline and/or 1,3,4-oxadiazole rings. Retrieved from [Link]
-
Blessy, M. R., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). N-Dealkylation of Amines. Retrieved from [Link]
-
ResearchGate. (2022). N-Demethylation of N-Methyl Alkaloids with Ferrocene. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Thermal degradation energetics of fentanyl and its analogues: furanyl fentanyl and ortho-fluoro fentanyl. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Studies on photodegradation process of psychotropic drugs: a review. Retrieved from [Link]
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. Thermal degradation energetics of fentanyl and its analogues: furanyl fentanyl and ortho-fluoro fentanyl - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. resolvemass.ca [resolvemass.ca]
Safety Operating Guide
Navigating the Safe Disposal of N-methyl-4-phenylcyclohexan-1-amine hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed, scientifically grounded protocol for the proper disposal of N-methyl-4-phenylcyclohexan-1-amine hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment is to empower you with the knowledge to manage chemical waste not just as a regulatory necessity, but as an integral part of rigorous scientific practice.
Foundational Principles: Understanding the Hazard Profile
Key Hazard Considerations:
-
Corrosivity: Amines and their salts can be corrosive. Direct contact with skin and eyes will cause severe irritation or burns[1][4].
-
Toxicity: The compound is presumed to be toxic upon ingestion, inhalation, or skin absorption[1][2][3].
-
Flammability: The parent amine is a flammable liquid[2][3][4]. While the hydrochloride salt is a solid, it may still be combustible, and its solutions in flammable solvents will carry the fire risk of the solvent.
-
Environmental Hazard: Discharge into the environment must be strictly avoided[2].
This inherent hazard profile dictates that this compound must be treated as hazardous waste . Under no circumstances should this compound or its residues be disposed of down the drain or in regular trash[2][5].
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the systematic procedure for the safe disposal of this compound from a laboratory setting. This workflow is designed to be a self-validating system, ensuring safety and compliance at each stage.
Caption: Disposal workflow for this compound.
Phase 1: Preparation and Segregation
Step 1: Don Appropriate Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing the following:
-
Eye Protection: Tightly fitting safety goggles or a face shield (minimum 8-inch)[2].
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before use.
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator[3].
Causality: The corrosive and toxic nature of the compound necessitates a robust barrier to prevent any direct contact with the skin, eyes, or respiratory tract[1][4].
Step 2: Segregate Waste Streams It is crucial to segregate waste streams to prevent unintended and potentially hazardous chemical reactions. Keep the following waste streams separate:
-
Solid Waste: Unused this compound, and any contaminated consumables (e.g., weigh boats, contaminated paper towels).
-
Aqueous Waste: Solutions of the compound in water or other aqueous buffers.
-
Non-halogenated Organic Waste: Solutions of the compound in flammable, non-halogenated solvents (e.g., ethanol, methanol, acetone).
-
Halogenated Organic Waste: Solutions of the compound in halogenated solvents (e.g., dichloromethane, chloroform).
Causality: Mixing incompatible waste streams can lead to gas evolution, heat generation, or violent reactions. For instance, mixing an acidic waste stream with a basic one can cause a vigorous neutralization reaction.
Step 3: Select a Compliant Waste Container
-
Use only containers designated for hazardous chemical waste that are in good condition[6].
-
The container must be compatible with the chemical. For this compound and its solutions, a high-density polyethylene (HDPE) container is a suitable choice[3][7].
-
Ensure the container has a secure, screw-top cap to prevent leakage[6]. The container should not be filled beyond 90% capacity to allow for expansion[6].
Causality: Using a compatible and sealable container prevents leakage and potential exposure to the hazardous material during storage and transport[6].
Phase 2: Waste Collection
Step 4: Solid Waste Collection
-
Carefully transfer any solid this compound into the designated solid waste container.
-
Contaminated items such as gloves, weigh papers, and paper towels should also be placed in this container.
Step 5: Liquid Waste Collection
-
Pour liquid waste directly into the appropriate liquid waste container (aqueous, non-halogenated organic, or halogenated organic) using a funnel to prevent spills.
Step 6: Decontamination of Labware
-
Initial Rinse: Rinse glassware and equipment that have come into contact with the compound with a suitable solvent. For aqueous solutions, use deionized water. For organic solutions, use the same solvent the compound was dissolved in. This initial rinsate is considered hazardous and must be collected in the appropriate liquid waste container.
-
Secondary Wash: After the initial rinse, wash the glassware with a laboratory detergent (e.g., Luminox®) and hot water[8].
-
Final Rinse: Thoroughly rinse with tap water followed by a final rinse with deionized water[8].
Causality: A multi-step decontamination process ensures that all traces of the hazardous compound are removed from the labware, preventing cross-contamination of future experiments and ensuring the safety of personnel who may handle the equipment.
Phase 3: Storage and Labeling
Step 7: Label the Waste Container Properly labeling the hazardous waste container is a critical regulatory requirement. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Do not use abbreviations.
-
The approximate concentration and quantity of the waste.
-
The date accumulation started.
-
The associated hazards (e.g., "Corrosive," "Toxic," "Flammable" for organic solutions).
Causality: Accurate labeling provides essential information for waste handlers, emergency responders, and disposal facility personnel, ensuring the waste is managed safely and appropriately.
Step 8: Store in a Designated Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated SAA within the laboratory[7].
-
The SAA should be a secondary containment unit (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Ensure the storage area is away from heat, sparks, and open flames, especially for waste in flammable solvents[1][9].
Causality: Storing hazardous waste in a designated and contained area minimizes the risk of spills and exposure to the general laboratory environment. It also facilitates efficient and safe collection by environmental health and safety personnel.
Phase 4: Final Disposal
Step 9: Arrange for Hazardous Waste Pickup
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste[7].
-
Follow your institution's specific procedures for waste pickup requests[10].
-
Be aware of the time limits for storing hazardous waste in a laboratory. Typically, containers must be removed within six to twelve months of the accumulation start date, regardless of whether they are full[10][11].
Causality: Professional hazardous waste disposal ensures that the chemical is managed and disposed of in compliance with all federal, state, and local regulations, protecting both human health and the environment.
Spill Management: Preparedness and Response
In the event of a spill, immediate and appropriate action is necessary to mitigate the hazard.
For small spills:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE as outlined in Phase 1.
-
Contain the spill with an inert absorbent material such as vermiculite, sand, or earth[1][2]. Do not use combustible materials like paper towels to absorb a spill of the neat compound or a concentrated solution.
-
Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate the spill area as described in Phase 2, Step 6.
For large spills:
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and your institution's EHS department.
-
Prevent entry into the affected area.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Container Fill Level | Do not fill beyond 90% capacity. | [6] |
| Laboratory Storage Limit (Total Chemical Waste) | Generally, no more than 25 gallons per laboratory. | [10] |
| Maximum On-site Storage Time | 6 to 12 months from the accumulation start date. | [10][11] |
By adhering to these scientifically sound and procedurally robust guidelines, you can ensure the safe and compliant disposal of this compound, upholding your commitment to laboratory safety and environmental stewardship.
References
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2019, October 3). Field Equipment Cleaning and Decontamination at the FEC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methylcyclohexylamine. PubChem. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]
-
University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. chemicalbook.com [chemicalbook.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. 4-Methylcyclohexylamine | C7H15N | CID 80604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. vumc.org [vumc.org]
- 6. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. epa.gov [epa.gov]
- 9. fishersci.com [fishersci.com]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. epa.gov [epa.gov]
Navigating the Unseen Threat: A Guide to Safely Handling N-methyl-4-phenylcyclohexan-1-amine Hydrochloride
For the pioneering researchers and scientists in drug development, the introduction of novel compounds is the lifeblood of discovery. Yet, with great innovation comes the profound responsibility of ensuring safety. This guide provides essential, immediate safety and logistical information for handling N-methyl-4-phenylcyclohexan-1-amine hydrochloride, a compound for which specific safety data may be limited. By synthesizing data from structurally similar chemicals and adhering to established laboratory safety principles, this document serves as a critical operational and disposal plan. Our commitment is to empower your research with the highest standards of safety, building a foundation of trust that extends beyond the product itself.
Hazard Analysis: Understanding the Risk Profile
Anticipated Hazards:
-
Corrosivity: Expected to cause severe skin burns and eye damage upon contact.[1][2][3][4]
-
Toxicity: Likely to be harmful if swallowed, inhaled, or in contact with skin.[1][4][5][6] Inhalation may be particularly toxic.[1][6]
-
Irritation: May cause respiratory irritation.[5]
-
Flammability: While the hydrochloride salt form may have a higher flashpoint, related free amines are flammable liquids and vapors.[4][6] It is prudent to keep the compound away from heat, sparks, and open flames.[1][3][4][6]
The toxicological properties of this compound have not been fully investigated.[7] Therefore, a conservative approach, treating it as a substance with high potential hazard, is imperative.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum recommended PPE for various laboratory operations. Always consult your institution's Chemical Hygiene Plan for specific requirements.[8]
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (Solid) | Tightly fitting safety goggles and a face shield (minimum 8-inch).[6] | Chemical-resistant gloves (Nitrile recommended, inspect before use).[9][10] | Fully buttoned laboratory coat.[9] | N95 or higher-rated particulate respirator. |
| Solution Preparation | Tightly fitting safety goggles and a face shield. | Chemical-resistant gloves (double-gloving recommended).[11] | Chemical-resistant apron over a laboratory coat. | Work within a certified chemical fume hood. |
| Reaction/Heating | Tightly fitting safety goggles and a face shield. | Chemical-resistant gloves suitable for the solvents in use. | Flame-retardant laboratory coat and a chemical-resistant apron. | Work within a certified chemical fume hood. |
| Waste Disposal | Tightly fitting safety goggles and a face shield. | Heavy-duty, chemical-resistant gloves. | Chemical-resistant apron over a laboratory coat. | Use in a well-ventilated area, preferably within a chemical fume hood. |
Causality of PPE Choices:
-
Eye and Face Protection: The high risk of severe eye damage from splashes or dust necessitates both safety goggles and a face shield.[2][3][6]
-
Hand Protection: Nitrile gloves offer good resistance to a range of chemicals.[9][10] Double-gloving is a prudent measure to prevent exposure from a potential single glove failure, especially when handling solutions.[11]
-
Body Protection: A lab coat protects the skin and clothing from incidental contact.[9] A chemical-resistant apron provides an additional barrier during procedures with a higher risk of splashes.
-
Respiratory Protection: Due to the potential for toxicity upon inhalation and respiratory irritation, respiratory protection is crucial, especially when handling the solid form which can become airborne.[1][5][6] All work with volatile solutions should be conducted in a chemical fume hood to minimize inhalation exposure.[12]
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for minimizing risk.
Pre-Operational Checks
-
Review Safety Information: Thoroughly read this guide and any available safety information. Locate the nearest eyewash station and safety shower.[13]
-
Inspect PPE: Ensure all PPE is in good condition and appropriate for the task.
-
Prepare Workspace: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[12] The work surface should be clean and uncluttered. Have spill cleanup materials readily available.
Step-by-Step Handling Protocol: Preparation of a 10 mg/mL Stock Solution
-
Don PPE: Put on all required PPE as outlined in the table above for "Solution Preparation."
-
Tare Vessel: In a chemical fume hood, place a clean, dry vial on a tared analytical balance.
-
Weigh Compound: Carefully weigh the desired amount of this compound into the vial. Use a spatula and handle the solid gently to minimize dust generation.
-
Add Solvent: Slowly add the desired solvent to the vial. Use a pipette to control the addition and avoid splashing.
-
Dissolve Compound: Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, date, and your initials.
-
Cleanup: Decontaminate the spatula and any other equipment used with an appropriate solvent. Dispose of any contaminated wipes or disposable items in a designated hazardous waste container.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water.[6][14]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
-
Spill: Evacuate the area. For small spills, absorb with an inert, non-combustible material (e.g., sand, vermiculite) and place in a sealed container for disposal.[6][15] Do not let the product enter drains.[6] For large spills, contact your institution's environmental health and safety department.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solids (e.g., pipette tips, wipes, gloves) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste in a compatible, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[2][3] Contact your institution's environmental health and safety department for specific disposal procedures.
Visualizing the Workflow
The following diagram illustrates the critical steps for the safe handling of this compound.
Caption: Safe Handling Workflow for this compound.
References
-
Safety First: Best Practices for Handling Research Chemicals. XPRESS CHEMS. [Link]
-
Safety Data Sheet: N-Methylcyclohexylamine, 98%. Chemos GmbH & Co.KG. [Link]
-
What are the safety precautions for using research chemicals and what are the potential risks associated with their use? Quora. [Link]
-
Material Safety Data Sheet - N1-Phenylcyclohexan-1-amine hydrochloride, tech. Cole-Parmer. [Link]
-
4-Methylcyclohexylamine. PubChem. [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
Chemical Protective Clothing; Permeation and Degradation Compendium. American Industrial Hygiene Association. [Link]
-
Occupational Health Guidelines for Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH). [Link]
-
Chemical Safety Guide, 5th Ed. National Institutes of Health (NIH). [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health (NIOSH). [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. chemos.de [chemos.de]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. osha.gov [osha.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 11. pppmag.com [pppmag.com]
- 12. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. quora.com [quora.com]
- 15. 4-Methylcyclohexylamine | C7H15N | CID 80604 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
